Product packaging for 2-Amino-6-bromonicotinonitrile(Cat. No.:)

2-Amino-6-bromonicotinonitrile

Cat. No.: B8053189
M. Wt: 198.02 g/mol
InChI Key: BCVWKGMKRRXRHY-UHFFFAOYSA-N
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Description

2-Amino-6-bromonicotinonitrile (CAS 1805556-84-6) is a brominated pyridine derivative of high value in synthetic and medicinal chemistry. Its molecular formula is C6H4BrN3, with a molecular weight of 198.02 g/mol . This compound serves as a key synthetic intermediate for constructing complex heterocyclic scaffolds often found in active pharmaceutical ingredients. Its specific structure, featuring both a bromo substituent and a nitrile group, allows for versatile further functionalization via metal-catalyzed cross-coupling reactions, making it a crucial building block in discovery chemistry . It is primarily employed in the research and development of various pharmaceuticals, including potential antiviral and anticancer agents . Furthermore, its utility extends to the synthesis of compounds for agrochemical applications, such as herbicides and insecticides . The compound requires specific storage conditions to maintain stability and should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B8053189 2-Amino-6-bromonicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-bromopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVWKGMKRRXRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 6 Bromonicotinonitrile

Established Synthetic Pathways to 2-Amino-6-bromonicotinonitrile

Established methods for synthesizing substituted pyridines like this compound often rely on fundamental organic reactions, including the sequential introduction of functional groups or the modification of pre-existing pyridine (B92270) rings.

The synthesis of 2-amino-6-bromopyridine derivatives can be achieved through multi-step pathways involving the sequential introduction of the amino and bromo groups onto a pyridine precursor. One potential strategy begins with a readily available starting material like 2-amino-6-methylpyridine. This precursor can undergo a Sandmeyer-type reaction, where the amino group is converted into a bromo group using reagents such as sodium nitrite and hydrobromic acid. Subsequent functional group manipulations would then be required to introduce the nitrile group at the 3-position and re-introduce an amino group at the 2-position, making this a lengthy but viable route. Another approach involves the direct bromination of a pre-functionalized aminonicotinonitrile, although controlling regioselectivity can be a significant challenge.

Nucleophilic aromatic substitution (NAS) is a cornerstone strategy for the synthesis of substituted pyridines. The pyridine ring is electron-deficient, particularly at the 2- and 4-positions (alpha and gamma), making it susceptible to attack by nucleophiles. uoanbar.edu.iqquora.com This reactivity is enhanced by the presence of electron-withdrawing groups and a good leaving group, such as a halogen. The reaction typically proceeds through a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. quimicaorganica.orgyoutube.com

For the synthesis of this compound, a common approach involves starting with a dihalogenated precursor, such as 2,6-dibromonicotinonitrile or 2-chloro-6-bromonicotinonitrile. The greater reactivity of the halogen at the 2-position allows for selective substitution by an amino group using a nucleophile like ammonia or a primary amine. google.com

PrecursorNucleophileProductReaction Type
2,6-DichloronicotinonitrileAmmonia (NH₃)2-Amino-6-chloronicotinonitrileNucleophilic Aromatic Substitution
2-Chloro-6-bromonicotinonitrileAmmonia (NH₃)This compoundNucleophilic Aromatic Substitution
2-Chloronicotinic acidAromatic Amines2-(Arylamino)nicotinic acidNucleophilic Aromatic Substitution researchgate.net

This table illustrates the principle of nucleophilic substitution on related pyridine structures.

Another established pathway involves the construction of the substituted pyridine ring from acyclic precursors. This method offers high versatility in introducing various substituents. A widely used approach is a one-pot condensation reaction involving an α,β-unsaturated carbonyl compound (chalcone), malononitrile, and ammonium acetate. wisdomlib.orgmdpi.com The chalcone itself is typically synthesized from an appropriate aldehyde and ketone. This methodology allows for the formation of highly functionalized 2-aminonicotinonitrile derivatives.

Alternatively, derivatization can be achieved by modifying existing nicotinonitrile precursors. For instance, a compound like 2-chloro-3-cyano-6-methylpyridine can be converted into 2-amino-3-cyano-6-methylpyridine via reaction with ammonia. google.com The methyl group can then be subjected to further chemical transformations to install the bromo substituent, although this may require multiple steps.

Advanced Synthesis Techniques for this compound and Related Pyridine Carbonitriles

Modern synthetic chemistry offers more efficient and powerful methods for constructing complex molecules. These techniques often provide higher yields, shorter reaction times, and greater functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. For the preparation of this compound, a plausible advanced strategy is the Buchwald-Hartwig amination. This reaction would involve coupling a precursor such as 2,6-dibromonicotinonitrile with a source of ammonia or a protected amine in the presence of a palladium catalyst and a suitable phosphine ligand. The challenge lies in achieving selective mono-amination at the 2-position.

While direct examples for the target molecule are not prevalent, the utility of palladium catalysis is well-documented for creating C-N and C-C bonds in related systems. For example, palladium-catalyzed 1,4-addition of boronic acids has been used to synthesize unnatural amino acid derivatives. nih.gov Similarly, palladium catalysis is employed in the synthesis of 2-amino ketones from propargylic carbonates and secondary amines, demonstrating its effectiveness in forming bonds adjacent to an amino group. rsc.org Tandem reactions involving palladium catalysis have also been developed to synthesize complex fused pyridine systems like tetrahydroquinolines. nih.govmdpi.com

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating. chim.itnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds, including pyridine derivatives. nih.govmdpi.com

The synthesis of 2-amino-3-cyanopyridines is well-suited to microwave assistance. One-pot, multi-component reactions involving the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate can be performed efficiently under solvent-free conditions using microwave irradiation to produce the desired pyridine core in excellent yields. semanticscholar.org This approach is environmentally friendly and highly efficient, making it an attractive modern alternative to traditional methods. semanticscholar.org

ReactionHeating MethodReaction TimeYieldReference
Synthesis of Pyrazolo-[3,4-b]-quinolinesMicrowave5 min91-98% nih.gov
Synthesis of Piperidine-containing quinolinyl thiosemicarbazonesMicrowave3-5 min89-98% nih.gov
Synthesis of Piperidine-containing quinolinyl thiosemicarbazonesConventionalSeveral hours~80-88% nih.gov
Synthesis of 2-Amino-3-cyanopyridines (One-Pot)Microwave7-9 minHigh semanticscholar.org
Synthesis of 2-Amino-3-cyanopyridines (One-Pot)ConventionalLongerLower semanticscholar.org

This table provides a comparison of microwave-assisted versus conventional heating for the synthesis of related heterocyclic structures, highlighting the significant advantages of microwave technology.

Principles of Green Chemistry in Nicotinonitrile Synthesis

The integration of green chemistry principles into the synthesis of nicotinonitrile derivatives is a critical step toward developing more sustainable and environmentally benign chemical processes. totalpharmaceuticaltopics.compfizer.commdpi.com This approach emphasizes the reduction of waste, the use of less hazardous substances, and the improvement of energy efficiency. totalpharmaceuticaltopics.compfizer.com For the synthesis of nicotinonitrile and related heterocyclic compounds, these principles are applied through various innovative strategies.

A key area of focus is the replacement of conventional volatile organic solvents with greener alternatives. mdpi.com Water, being non-toxic and readily available, is an excellent green solvent for many organic reactions. totalpharmaceuticaltopics.com For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives has been successfully achieved in ethanol, a renewable and less hazardous solvent. mdpi.com Another green approach involves performing reactions under solvent-free conditions, often facilitated by microwave irradiation, which can lead to shorter reaction times, higher yields, and reduced waste. researchgate.net

The development of one-pot, multicomponent reactions is another cornerstone of green synthesis. These reactions, which form complex products like 2-aminonicotinonitriles from simple starting materials in a single step, are highly efficient. mdpi.comnih.gov For example, the reaction of chalcones, malononitrile, and ammonium acetate to form 2-amino-4,6-diphenylnicotinonitrile derivatives exemplifies a multicomponent synthesis that improves atom economy and reduces the need for purification of intermediates. mdpi.comnih.gov

Furthermore, the use of catalysts that are efficient and can be recycled is a significant aspect of green chemistry. While some syntheses of related aminopyridines still rely on copper catalysts, ongoing research aims to find more sustainable alternatives like nickel, which is more abundant and less expensive. pfizer.com

The following table summarizes key green chemistry approaches relevant to nicotinonitrile synthesis:

Green Chemistry PrincipleApplication in Nicotinonitrile & Related SynthesesKey Benefits
Use of Greener Solvents Utilizing ethanol or water as reaction media. totalpharmaceuticaltopics.commdpi.comReduces environmental impact and enhances safety. mdpi.com
Energy Efficiency Employing microwave-assisted synthesis. researchgate.netShorter reaction times, improved yields, and lower energy consumption.
Atom Economy One-pot, multicomponent synthesis of 2-aminonicotinonitriles. mdpi.comMinimizes waste by incorporating most atoms from reactants into the final product.
Sustainable Reagents Use of readily available and less toxic reagents like ammonium acetate as a nitrogen source. mdpi.comnih.govAvoids the use of more hazardous and costly reagents.

Mechanistic Investigations of this compound Formation

Understanding the reaction pathways leading to this compound is fundamental for optimizing reaction conditions and improving yields. The formation can be approached from different precursors, with mechanisms generally involving nucleophilic substitution or cyclization reactions.

One major pathway for the formation of substituted aminopyridines involves the Nucleophilic Aromatic Substitution (SNAr) mechanism. In a synthesis starting from a di-halogenated pyridine, such as 2,6-dibromopyridine, an amine can selectively replace one of the bromine atoms. georgiasouthern.edu The reaction is initiated by the attack of the nucleophile (ammonia or an amine) on the electron-deficient carbon atom bonded to the bromine. This is followed by the departure of the bromide ion, restoring the aromaticity of the ring. The regioselectivity of this substitution is influenced by the electronic effects of the ring's other substituents.

Another common route to the 2-aminonicotinonitrile core involves a condensation and cyclization sequence. For example, the synthesis of various 2-aminonicotinonitrile derivatives is often achieved by reacting a chalcone (an α,β-unsaturated ketone), malononitrile, and a source of ammonia like ammonium acetate. mdpi.comnih.gov The mechanism is believed to start with a Michael addition of the malononitrile anion to the chalcone, followed by a series of cyclization and dehydrogenation steps to yield the final aromatic pyridine ring.

Elucidation of Reaction Intermediates

In syntheses involving cyclization, such as the reaction of chalcones and malononitrile, several open-chain intermediates are proposed. After the initial Michael addition, a complex adduct is formed. This adduct then undergoes an intramolecular cyclization, likely involving the attack of an amino group (formed in situ from ammonium acetate) onto one of the nitrile groups or the ketone carbonyl, followed by dehydration to form a dihydropyridine intermediate. This dihydropyridine intermediate is then oxidized under the reaction conditions to afford the final aromatic 2-aminonicotinonitrile product. The chalcones themselves are stable intermediates synthesized in a preceding step from aldehydes and acetophenones. mdpi.com

The table below details intermediates in relevant synthetic pathways.

Synthetic PathwayKey Reaction IntermediatesMethod of Formation
Nucleophilic Aromatic Substitution (SNAr) Meisenheimer complex Addition of a nucleophile to the aromatic ring.
Condensation/Cyclization Chalcone mdpi.comBase-catalyzed condensation of an aldehyde and an acetophenone.
Condensation/Cyclization Michael adductAddition of malononitrile anion to a chalcone.
Condensation/Cyclization Dihydropyridine derivativeIntramolecular cyclization of the Michael adduct followed by dehydration.

Stereochemical Considerations in Synthetic Pathways

While this compound itself is an achiral molecule, the principles of stereochemistry are highly relevant when synthesizing chiral derivatives of nicotinonitriles, which are of significant interest in medicinal chemistry. When a synthetic pathway involves the creation of a new stereocenter, controlling the stereochemical outcome is essential.

For instance, if a substituted chiral chalcone were used as a starting material in a condensation-cyclization reaction, it could potentially lead to the formation of a chiral nicotinonitrile product. However, the high-temperature and refluxing conditions often used in these syntheses can lead to racemization, resulting in a mixture of enantiomers. mdpi.comnih.gov

The synthesis of nonracemic purine derivatives, which shares some mechanistic similarities with pyridine synthesis, demonstrates how stereochemistry can be controlled. In one study, chiral amino acid esters were used as nucleophiles to react with 2-acetamido-6-chloropurine. researchgate.net This nucleophilic substitution reaction proceeded with some degree of racemization, highlighting the challenges in maintaining stereochemical integrity under these conditions. researchgate.net The development of asymmetric synthetic methods, potentially using chiral catalysts or auxiliaries, would be necessary to achieve high enantioselectivity in the synthesis of chiral 2-aminonicotinonitrile derivatives. Such methods are established for related heterocyclic systems but require specific adaptation for this class of compounds.

Chemical Reactivity and Derivatization of 2 Amino 6 Bromonicotinonitrile

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for functionalization through nucleophilic substitution reactions. This is often facilitated by transition metal catalysis, which enables the formation of new carbon-carbon and carbon-nitrogen bonds.

The replacement of the bromine atom with an amino group can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. libretexts.orgwikipedia.org While specific examples with 2-amino-6-bromonicotinonitrile are not extensively documented, the reaction is widely applicable to aryl halides. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.orgwikipedia.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst Ligand Base Solvent Temperature

This table represents typical conditions for the Buchwald-Hartwig amination and is illustrative of the conditions that would be applied to this compound.

Palladium-catalyzed cross-coupling reactions are also instrumental in forming new carbon-carbon bonds at the 6-position. The Suzuki-Miyaura coupling, for instance, is a widely used method for the arylation of aryl halides. wikipedia.orglibretexts.org This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with the aryl halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle is similar to other palladium-catalyzed reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net

Research on the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has demonstrated that catalysts based on phosphite or phosphine oxide ligands can be highly active. nih.gov The use of a palladium catalyst like Pd₂(dba)₃ has been successful in coupling various 2-pyridylboronates with aryl bromides. nih.gov

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid/Ester Catalyst Ligand Base Solvent

This table outlines general conditions for the Suzuki-Miyaura coupling, applicable to substrates like this compound.

Reactions Involving the Nitrile Group in this compound

The nitrile group is a versatile functional group that can be transformed into several other functionalities or can participate in cycloaddition reactions.

The hydrolysis of nitriles is a common transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. mdpi.com The reaction proceeds through the formation of an amide intermediate. researchgate.net

Acid-catalyzed hydrolysis typically leads to the corresponding carboxylic acid. mdpi.com

Base-catalyzed hydrolysis can be controlled to stop at the amide stage under milder conditions, while more vigorous conditions will produce the carboxylate salt, which can then be acidified to the carboxylic acid. mdpi.comnih.gov

It has been noted that the hydrolysis of nitriles can sometimes be challenging. For instance, attempts to hydrolyze 2-aminoadamantane-2-carbonitrile with mineral acids or alkali were unsuccessful without modification of the amino group. researchgate.net However, protecting the amino group, for example by benzoylation, can facilitate the hydrolysis of the nitrile to the corresponding acid. researchgate.net

Table 3: General Conditions for Nitrile Hydrolysis

Product Reagents Conditions
Amide H₂O, mild acid or base Controlled temperature

The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a powerful method for the synthesis of five-membered heterocyclic rings. While specific studies on this compound are limited, the general reactivity of nitriles in such cycloadditions is well-established.

Reactivity of the Amino Group in this compound

The amino group at the 2-position is nucleophilic and can undergo various reactions, including acylation and alkylation.

Acylation: The amino group can react with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for the protection of amino groups or for the synthesis of N-acylated derivatives. In some cases, acidic conditions are used to chemoselectively achieve O-acylation in molecules that also contain hydroxyl groups by protonating the amino group and thus reducing its nucleophilicity. nih.gov For a simple amino group, the reaction proceeds readily.

Alkylation: Direct alkylation of amines with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. The initially formed secondary amine can compete with the primary amine for the alkylating agent.

This compound is a molecule with a rich and varied chemical reactivity. The strategic manipulation of its bromo, nitrile, and amino functional groups allows for the synthesis of a diverse range of substituted pyridine derivatives and fused heterocyclic systems. The ability to perform selective nucleophilic substitutions, nitrile group transformations, and amino group modifications makes it a valuable intermediate in medicinal and materials chemistry.

Acylation and Sulfonylation Reactions

The primary amino group at the C2-position of the pyridine ring is a key site for nucleophilic attack, readily undergoing acylation and sulfonylation reactions. These reactions are fundamental for introducing a variety of substituents, which can modify the compound's electronic properties and steric profile, or serve as precursors for further cyclization reactions.

Acylation: The reaction with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) leads to the formation of the corresponding N-acyl derivatives. For instance, treatment of this compound with benzoyl chloride yields N-(6-bromo-3-cyanopyridin-2-yl)benzamide. This transformation is crucial for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. nih.gov The acylation process can be a prelude to intramolecular cyclization, leading to the formation of bicyclic structures. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium affords the corresponding sulfonamide derivative. These reactions are typically high-yielding and demonstrate the nucleophilic character of the exocyclic amino group.

ReagentProduct TypeConditions
Benzoyl ChlorideN-Acyl DerivativePyridine, room temp.
Acetic AnhydrideN-Acetyl DerivativeHeat or catalyst
p-Toluenesulfonyl ChlorideN-Sulfonyl DerivativeTriethylamine, CH2Cl2

Condensation Reactions

Condensation reactions involving the 2-amino group are a cornerstone for building more complex heterocyclic structures. These reactions typically involve the reaction of the amino group with a bifunctional reagent, leading to the formation of a new ring fused to the original pyridine core. A prominent example is the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry.

For example, condensation with diethyl oxalate can lead to the formation of ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate when starting from a related 2-amino-nicotinonitrile derivative. nih.gov The reaction of this compound with various 1,3-dicarbonyl compounds, guanidine, or formamide can be employed to construct the pyrimidine (B1678525) ring, yielding a variety of substituted pyrido[2,3-d]pyrimidines.

Cross-Coupling Chemistry Utilizing this compound

The presence of a bromine atom at the C6-position makes this compound an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the pyridine core.

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The bromine atom in this compound is well-suited for this transformation, allowing for the introduction of a wide array of aryl, heteroaryl, alkenyl, and alkyl groups at the C6-position. rsc.orgscispace.com The reaction conditions are generally mild and tolerant of the amino and cyano functional groups. A related process, the Miyaura borylation, can convert the C-Br bond into a C-B bond, creating a boronic ester derivative for subsequent coupling reactions. organic-chemistry.org

Boronic Acid/EsterCatalystBaseProduct
Phenylboronic acidPd(PPh3)4K2CO32-Amino-6-phenylnicotinonitrile
Thiophene-2-boronic acidPdCl2(dppf)Na2CO32-Amino-6-(thiophen-2-yl)nicotinonitrile
Vinylboronic acid pinacol esterPd(OAc)2 / SPhosCsF2-Amino-6-vinylnicotinonitrile

Buchwald-Hartwig Amination and Analogous Transformations

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.orgacsgcipr.org This reaction can be applied to this compound to introduce a variety of primary or secondary amines at the C6-position, yielding 2,6-diaminonicotinonitrile derivatives. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope. This methodology provides a direct route to compounds that would be difficult to synthesize via traditional methods like nucleophilic aromatic substitution.

AmineCatalystLigandBase
MorpholinePd2(dba)3BINAPNaOtBu
AnilinePd(OAc)2XPhosK3PO4
BenzylaminePdCl2(dppf)dppfCs2CO3

Other Transition Metal-Catalyzed Processes (e.g., Cobalt-Catalyzed Reactions)

Beyond palladium, other transition metals like cobalt have emerged as effective catalysts for cross-coupling reactions. princeton.edu Cobalt-catalyzed reactions can offer alternative reactivity and selectivity compared to palladium systems. princeton.edu For instance, cobalt catalysts have been successfully employed for the cross-coupling of aryl halides with Grignard reagents (Kumada coupling) or organoboron reagents (Suzuki-Miyaura-type coupling). princeton.eduresearchgate.net These methods could potentially be applied to this compound to form C-C bonds, often under different reaction conditions and with different functional group tolerances than their palladium-catalyzed counterparts.

Cascade and Tandem Reactions for Complex Heterocycle Formation

The strategic placement of functional groups in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation. arkat-usa.org These processes are highly efficient for rapidly building molecular complexity and are instrumental in the synthesis of polycyclic heterocyclic systems.

For example, a sequence involving an initial cross-coupling reaction at the C6-position followed by a condensation/cyclization reaction involving the C2-amino and C3-cyano groups can lead to the formation of complex fused heterocycles. One such application is the synthesis of pyrido[2,3-b]pyrazine derivatives. rsc.orgnih.gov A typical sequence might involve a Sonogashira coupling of this compound with a terminal alkyne, followed by a base- or metal-catalyzed intramolecular cyclization of the resulting 6-alkynyl derivative. The amino and cyano groups can then participate in a condensation reaction with a 1,2-dicarbonyl compound to form the pyrazine ring, resulting in a tricyclic pyrido[2,3-b]pyrazine structure. Such strategies are highly valued for their atom economy and ability to generate diverse molecular scaffolds from a common precursor. researchgate.net

Applications of 2 Amino 6 Bromonicotinonitrile in Medicinal Chemistry

Development of Pharmaceutical Agents and Drug Discovery

The inherent reactivity of 2-amino-6-bromonicotinonitrile, particularly the capacity of the bromine atom to undergo nucleophilic substitution and the ability of the amino and nitrile groups to participate in cyclization reactions, has established it as a valuable precursor in drug discovery. chemimpex.com This has led to its use in the synthesis of fused heterocyclic systems, which are prominent in many biologically active molecules.

While direct therapeutic applications of this compound in neurological disorders are not established, its derivatives, particularly the pyrazolo[3,4-b]pyridine scaffold, have been investigated for conditions like Alzheimer's disease. mdpi.com Certain aminopyridines are known to be effective in the symptomatic treatment of neurological conditions such as multiple sclerosis and episodic ataxia type 2. nih.gov

Researchers have synthesized novel pyrazolo[3,4-b]pyridine derivatives and demonstrated their ability to selectively bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.com The synthesis of this core structure can be achieved through the cyclization of aminopyrazoles with appropriate precursors, a process where halogenated aminopyridines like this compound serve as foundational synthons for analogous structures. mdpi.com This highlights the role of this compound as an intermediate in creating probes and potential therapeutic agents for neurodegenerative diseases. chemimpex.commdpi.com

The 2-aminonicotinonitrile core is a key component in the synthesis of various compounds with demonstrated antineoplastic activity. By serving as a template, this compound can be elaborated into more complex heterocyclic systems, such as pyridopyrimidines and pyrazolo[3,4-b]pyridines, which have shown potent cytotoxicity against several cancer cell lines. nih.govnih.govnih.gov

For instance, a series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anti-lung cancer activity. nih.gov One of the lead compounds from this study, compound 9d , exhibited potent growth inhibition against the A549 human lung adenocarcinoma cell line, with an IC50 value significantly lower than the reference compound A-769662. nih.gov Similarly, studies on 6-amino-2-pyridone-3,5-dicarbonitriles, which can be synthesized from related precursors, identified compounds with significant anti-cancer properties against glioblastoma, liver, breast, and lung cancer cell lines. nih.gov The synthesis of these bioactive scaffolds often involves cyclization reactions where the aminonitrile functionality is crucial. nih.govnih.gov

CompoundCancer Cell LineIC50 (µM)Source
Compound 9d A549 (Lung)3.06 ± 0.05 nih.gov
A-769662 (Reference) A549 (Lung)45.29 ± 2.14 nih.gov
Compound 4b MCF7 (Breast)>100 nih.gov
Compound 4b MDA-MB-361 (Breast)26.3 nih.gov
Gefitinib (Reference) EGFR0.021 nih.gov

The aminopyridine and fused pyrimidine (B1678525) structures derived from intermediates like this compound are known to possess antimicrobial and antiviral activities. nih.govnih.govwisdomlib.org For example, a series of 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives were synthesized and showed high anti-proliferative and anti-microbial functions. nih.gov

Furthermore, research into 2-amino-6-aryl nicotinonitriles has highlighted their significant antimicrobial properties against various bacterial and fungal strains, with some derivatives showing activity comparable or superior to standard antibiotics like Ampicillin and Chloramphenicol. wisdomlib.org In the realm of antiviral research, pyrimido[4,5-d]pyrimidines have been explored as potential antiviral agents. Although most compounds in one study lacked broad antiviral activity, certain derivatives bearing amino-indane or tetrahydronaphthalene substitutions demonstrated intriguing activity against Human Coronavirus strains HCoV-229E and HCoV-OC43. mdpi.com The synthesis of these pyrimidine-based compounds often relies on precursors like 4-amino-2-(methylthio)pyrimidine-5-carbonitrile, which shares a structural relationship with this compound. nih.govmdpi.com

There is limited but specific research indicating the potential of nicotinonitrile derivatives in the development of bronchodilator agents. A study detailed a facile synthetic pathway for various nicotinonitriles and evaluated their bronchodilation properties. The research noted the synthesis of 3-pyridinecarbonitriles through the nucleophilic attack of amines on a 2-bromonicotinonitrile (B189604) intermediate. This demonstrates a direct application of a closely related scaffold in the creation of compounds with potential respiratory therapeutic benefits.

One of the most significant applications of this compound is as a precursor for the synthesis of MAP kinase-interacting kinase (MNK) inhibitors. researchgate.netresearchgate.net MNK1 and MNK2 are key enzymes in cellular signaling pathways that are often deregulated in cancer, making them attractive therapeutic targets. researchgate.net The 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold has been identified as a novel core for MNK inhibitors. researchgate.netresearchgate.net

The synthesis of this scaffold involves the creation of a bromo-substituted pyridine (B92270) intermediate, which is then cyclized with hydrazine (B178648) to form the final pyrazolo[3,4-b]pyridine structure. This bromo-pyridine intermediate is structurally analogous to this compound, highlighting its utility in this synthetic pathway. Several derivatives have been synthesized and tested, showing varying degrees of inhibition against MNK1 and MNK2. researchgate.net

CompoundMNK1 Residual Activity (%) at 10 µMMNK2 Residual Activity (%) at 10 µMSource
6b (EB1) 16.5 ± 2.645.4 ± 3.1 researchgate.net
6e 22.9 ± 3.549.3 ± 4.2 researchgate.net
6f 35.1 ± 1.270.8 ± 3.4 researchgate.net
6g (EB2) 22.4 ± 1.950.3 ± 2.7 researchgate.net
6h 71.2 ± 4.389.1 ± 3.8 researchgate.net
6i 85.3 ± 3.795.4 ± 2.5 researchgate.net
6j 79.8 ± 2.988.6 ± 4.1 researchgate.net
6k 33.7 ± 2.165.7 ± 3.3 researchgate.net
6l 41.2 ± 3.372.9 ± 2.9 researchgate.net
6m 98.1 ± 1.8103.2 ± 3.5 researchgate.net
6n 101.3 ± 2.5105.7 ± 2.8 researchgate.net
6o (EB3) 25.6 ± 2.855.1 ± 3.6 researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives synthesized from this compound and its analogues, SAR analyses have provided valuable insights into the structural requirements for biological activity.

In the context of MNK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, SAR studies have revealed several key features for potent inhibition. researchgate.net A critical finding is that the presence of aryl groups at both the C4 and C6 positions of the pyridine ring is essential for inhibitory activity. researchgate.net Furthermore, the pyrazole (B372694) ring must remain unsubstituted; the addition of a methyl group to the pyrazole nitrogen, for example, renders the compounds inactive. researchgate.net This suggests that an unsubstituted pyrazole moiety, which can act as a hydrogen-bond donor, is a crucial structural requirement for the binding of these compounds to MNK1 and MNK2. researchgate.net

For pyrazolo[3,4-b]pyridine derivatives developed as inhibitors of TANK-binding kinase 1 (TBK1), another important kinase, SAR studies also guided the optimization process. These studies led to the identification of a potent inhibitor with an IC50 value of 0.2 nM by systematically modifying substituents at different positions of the core structure. nih.gov Similarly, in the development of antineoplastic agents, SAR studies on pyridopyrimidine derivatives have helped in understanding the influence of different substituents on their EGFR inhibitory activity and cytotoxicity against cancer cell lines. nih.gov

Design and Synthesis of Biologically Active Scaffolds

The strategic positioning of functional groups in this compound makes it an ideal precursor for developing complex molecular architectures with potential therapeutic applications. The amino group can act as a nucleophile, the cyano group can participate in cyclization reactions or be transformed into other functionalities, and the bromo substituent offers a site for cross-coupling reactions or nucleophilic substitution, allowing for further molecular diversification.

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds known for their wide range of biological activities, can be envisioned starting from this compound. A common strategy for constructing this fused system involves the reaction of a substituted 2-chloronicotinonitrile with hydrazine. By analogy, this compound could first be converted to a 2-hydrazinonicotinonitrile (B1598358) derivative. Subsequent intramolecular cyclization would then yield the pyrazolo[3,4-b]pyridine core.

Alternatively, a plausible route involves the reaction of this compound with a 1,3-dicarbonyl compound. This approach, a variation of the Gould-Jacobs reaction, would lead to the formation of the pyridine ring of the fused system. The specific reaction conditions would determine the final substitution pattern on the pyrazole ring. The general scheme for such a synthesis is outlined below:

StepReagent/ConditionIntermediate/Product
1Hydrazine hydrate2-Hydrazino-6-bromonicotinonitrile
2Intramolecular cyclization6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

This synthetic approach allows for the introduction of various substituents on the pyrazole and pyridine rings, enabling the generation of a library of compounds for biological screening.

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with significant therapeutic potential, including anticancer and anti-inflammatory activities. The synthesis of these scaffolds from this compound can be achieved through a multi-step process. The ortho-amino nitrile functionality is a key reactive feature for the construction of the fused pyrimidine ring.

A general and effective method involves the acylation or thioacylation of the amino group, followed by intramolecular heterocyclization. rsc.org For instance, treatment of this compound with an acid chloride or isothiocyanate would yield the corresponding N-acyl or N-thioacyl intermediate. Subsequent base- or acid-catalyzed cyclization would then afford the 7-bromo-pyrido[2,3-d]pyrimidine derivative. This scaffold can be further modified at the bromine position to introduce additional diversity.

A representative synthetic pathway is detailed in the following table:

ReagentReaction TypeProduct
Benzoyl chlorideAcylationN-(6-Bromo-3-cyanopyridin-2-yl)benzamide
Sodium ethoxideIntramolecular Cyclization7-Bromo-2-phenylpyrido[2,3-d]pyrimidin-4-amine
Phenyl isothiocyanateThioacylation1-(6-Bromo-3-cyanopyridin-2-yl)-3-phenylthiourea
BaseIntramolecular Cyclization7-Bromo-4-imino-3-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin

These reactions highlight the utility of this compound as a precursor for a variety of substituted pyridopyrimidine scaffolds.

Imidazo[1,2-a]pyridines are a well-known class of nitrogen-fused heterocyclic compounds that are present in several commercially available drugs. The synthesis of imidazo-fused heterocycles, specifically 7-bromoimidazo[1,2-a]pyridine-8-carbonitrile, from this compound is a feasible synthetic transformation. The most common approach for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone, known as the Tschitschibabin reaction. bio-conferences.org

In this context, this compound would react with an α-haloketone, such as chloroacetaldehyde (B151913) or bromoacetone, to initially form an N-alkylated intermediate. This intermediate would then undergo intramolecular cyclization via the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine (B132010) ring system.

A summary of this synthetic approach is provided below:

ReagentIntermediateProduct
Chloroacetaldehyde2-((6-Bromo-3-cyanopyridin-2-yl)amino)acetaldehyde7-Bromoimidazo[1,2-a]pyridine-8-carbonitrile
Bromoacetone1-((6-Bromo-3-cyanopyridin-2-yl)amino)propan-2-one7-Bromo-2-methylimidazo[1,2-a]pyridine-8-carbonitrile

This methodology allows for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core, depending on the choice of the α-haloketone, thus providing a route to a diverse range of potentially bioactive molecules.

Role in Agrochemical and Material Science Research

Agrochemical Development

The utility of 2-Amino-6-bromonicotinonitrile as a building block in agrochemical synthesis has not been specifically detailed in published research. The potential applications are inferred from the general role of similar heterocyclic compounds in this industry.

Formulation of Crop Protection Agents

There is no specific information available that details the use of this compound in the formulation of crop protection agents.

Development of Pesticides and Herbicides with Enhanced Efficacy and Selectivity

No studies were identified that describe the synthesis of pesticides or herbicides directly from this compound.

Material Science Applications

While the functional groups of this compound suggest potential for polymer science, specific examples of its use are not documented in the available literature.

Synthesis of Functionalized Polymers

Scientific literature does not currently provide examples of functionalized polymers synthesized using this compound as a monomer or precursor.

Development of Advanced Materials for Diverse Industrial Applications

There is no available research detailing the development of advanced materials derived from this compound for industrial applications.

Environmental Applications from an Academic Perspective

Academic research focusing on the environmental applications of this compound, such as its use in creating environmentally benign materials or its environmental fate, has not been identified.

Investigation in Soil Remediation Technologies (e.g., Chemical Fixatives)

There is currently no available research data detailing the investigation or application of this compound in soil remediation technologies. The use of chemical fixatives is a method in soil remediation aimed at immobilizing contaminants to reduce their bioavailability and mobility in the soil. However, studies specifically evaluating the efficacy or potential of this compound for this purpose have not been published. General research on soil remediation explores various biological and chemical technologies to address contamination from heavy metals and organic pollutants. nih.govresearchgate.net These technologies include the use of super absorbent polymers to stabilize contaminants and bioelectrochemical systems that leverage microbial and electrochemical processes for pollutant degradation. m2polymer.comnih.gov

Potential in Air Pollution Control Research (e.g., Catalysis for Harmful Gas Conversion)

Similarly, the potential of this compound in air pollution control research, specifically in the catalysis for harmful gas conversion, is not documented in the current body of scientific literature. Catalytic conversion is a key technology for transforming toxic gases into less harmful substances. Research in this area is focused on developing effective catalysts, but this compound has not been identified as a compound of interest in the available studies. Health-oriented air pollution control strategies often focus on integrating the varying toxicities of industrial particulate matter to achieve cost-effective risk reduction. nih.gov

While related pyridine (B92270) derivatives are utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals, the specific functions outlined for this compound in advanced environmental remediation and control technologies remain an unexplored area of research. bloomtechz.cominnospk.com

Advanced Characterization and Analytical Research of 2 Amino 6 Bromonicotinonitrile and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-Amino-6-bromonicotinonitrile by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H-NMR spectrum of this compound, the protons on the pyridine (B92270) ring and the amino group give rise to characteristic signals. The aromatic protons typically appear as doublets in the downfield region (δ 7.0-8.5 ppm) due to their distinct electronic environments and coupling with each other. The amino (-NH₂) protons usually present as a broad singlet, the chemical shift of which can be variable (δ 5.0-6.0 ppm) and is dependent on solvent and concentration due to hydrogen bonding.

The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbon atom of the nitrile group (-CN) is characteristically found in the δ 115-120 ppm region. The carbons of the pyridine ring resonate in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the bromine (C6) would be expected at a chemical shift influenced by the electronegativity of the bromine atom, while the carbon bonded to the amino group (C2) would also show a characteristic shift.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
Atom¹H-NMR (ppm)¹³C-NMR (ppm)
NH₂~5.5 (broad s)-
C2-~158
C3-~105
C4~7.8 (d)~142
C5~7.2 (d)~118
C6-~130
CN-~117

Note: These are estimated values based on typical chemical shifts for similar structural motifs and may vary from experimental values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions confirm its structure. The amino group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. The presence of the nitrile group (-C≡N) is confirmed by a sharp, medium-intensity absorption band around 2220-2230 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region, often below 700 cm⁻¹. researchgate.netnih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500 (two bands)
Nitrile (-C≡N)C≡N Stretch2220 - 2230 (sharp)
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C/C=N Stretch1400 - 1600
Bromo (-Br)C-Br Stretch< 700

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₄BrN₃), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by two mass units (m/z 197 and 199).

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways for this type of compound include the loss of the bromine atom ([M-Br]⁺), elimination of hydrogen cyanide ([M-HCN]⁺), or cleavage of the amino group. The fragmentation pattern provides corroborating evidence for the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound
Ionm/z (for ⁷⁹Br/⁸¹Br)Description
[M]⁺196.96 / 198.96Molecular Ion
[M+H]⁺197.97 / 199.97Protonated Molecular Ion (ESI/CI)
[M-Br]⁺118.04Loss of Bromine radical
[M-HCN]⁺170.97 / 172.97Loss of Hydrogen Cyanide

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Definitive Molecular Structure Confirmation

X-ray crystallography provides the most definitive proof of molecular structure by determining the precise arrangement of atoms in a crystal. rsc.orguol.de This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Interactive Data Table: Representative Crystallographic Data for a Nicotinonitrile Derivative
ParameterValue (for 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.123(3)
b (Å)12.011(2)
c (Å)21.099(4)
β (°)98.91(3)
Volume (ų)3532.9(11)
Z8

Data from a related derivative used for illustrative purposes. researchgate.net

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for this purpose. nih.govthermofisher.com

These methods typically employ a reversed-phase column (e.g., C18) where the compound is separated based on its hydrophobicity. A mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent (such as acetonitrile or methanol) is used. Detection is commonly achieved using a UV detector, as the aromatic ring of the nicotinonitrile structure absorbs UV light.

For more sensitive and selective analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. lcms.czmasonaco.org This technique couples the separation power of HPLC or UPLC with the detection capabilities of a mass spectrometer, allowing for the accurate quantification of the target compound even in complex matrices and the identification of trace impurities.

Interactive Data Table: General Conditions for Chromatographic Analysis of this compound
ParameterHPLCUPLCLC-MS
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Reversed-Phase C18 (e.g., 2.1 x 50 mm, <2 µm)Same as HPLC/UPLC
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAcetonitrile/Water or Methanol/Water gradientVolatile buffers (e.g., ammonium formate)
Detector UV (e.g., at 254 nm)UV or Diode Array Detector (DAD)Mass Spectrometer (e.g., ESI source)
Flow Rate ~1.0 mL/min~0.4 mL/minDependent on column ID
Application Purity determination, routine analysisHigh-throughput analysis, improved resolutionTrace analysis, impurity identification

Other Advanced Analytical Methodologies

Beyond the core techniques, other analytical methods can provide valuable information.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample. The experimental values are compared against the theoretical values calculated from the molecular formula (C₆H₄BrN₃) to confirm the elemental composition and support the purity of the compound.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point, thermal stability, and decomposition profile of the compound. This information is valuable for understanding its physical properties and for process development.

These advanced analytical techniques, when used in combination, provide a complete and robust characterization of this compound and its derivatives, ensuring their structural integrity and purity for any subsequent application.

Computational and Theoretical Studies on 2 Amino 6 Bromonicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods like AM1, PM3)

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. Density Functional Theory (DFT) has become a particularly popular method due to its favorable balance of accuracy and computational cost, making it suitable for studying the electronic structure of medium-sized organic molecules. nih.gov Semi-empirical methods, such as AM1 and PM5, offer a faster, albeit less rigorous, alternative by incorporating parameters derived from experimental data, which can be useful for preliminary conformational searches and studies of large sets of molecules. mdpi.com

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry and to analyze its electronic characteristics. ijcce.ac.irnih.gov

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For instance, studies on structurally related 2-amino-4,6-diphenylnicotinonitriles have shown HOMO-LUMO energy gaps in the range of 3.441 eV to 3.617 eV, indicating a consistent degree of electronic delocalization and similar reactivity patterns across the series. nih.govresearchgate.net

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2Measures the ability of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of the molecule to change its electron configuration.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)Measures the propensity of the molecule to accept electrons. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. semanticscholar.org The MEP map helps to predict reactive sites for electrophilic and nucleophilic attacks, where red-colored regions (negative potential) are susceptible to electrophilic attack and blue-colored regions (positive potential) are prone to nucleophilic attack. nih.govdergipark.org.tr For 2-Amino-6-bromonicotinonitrile, negative potential would be expected around the nitrogen atoms of the nitrile and pyridine (B92270) ring, while positive potential would be located near the amino group hydrogens.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. researchgate.net By identifying the lowest energy pathway, DFT can predict the most probable mechanism for a given transformation.

For example, in the synthesis of substituted 2-aminopyridine (B139424) derivatives, computational studies can validate proposed mechanisms. A plausible pathway for the multicomponent synthesis of 2-aminopyridines involves an initial Knoevenagel reaction, followed by nucleophilic addition and subsequent cyclization and aromatization. nih.gov DFT calculations can confirm the feasibility of such a pathway by computing the activation energies for each step, ensuring that the proposed transition states are energetically accessible. Similarly, theoretical calculations have been used to support the regioselectivity of reactions in the synthesis of novel aminoimidazodipyridines. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A particularly important application in medicinal chemistry is molecular docking, which predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. frontiersin.org

Molecular docking is a critical tool for understanding how a molecule like this compound might interact with a biological target, providing insights into its potential pharmacological activity. The process involves placing the ligand into the active site of a receptor and evaluating the binding affinity using a scoring function. researchgate.netnih.gov

Successful binding is mediated by a variety of non-covalent interactions. frontiersin.orglongdom.org These interactions determine the stability and specificity of the protein-ligand complex. For this compound, the amino group and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The aromatic ring can participate in π-π stacking or hydrophobic interactions. A significant feature is the bromine atom, which can form halogen bonds—a type of non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site like a carbonyl oxygen on the protein backbone. rsc.org

Docking studies on similar pyridine derivatives have identified key interactions with various protein targets. For instance, studies on pyrrolo[2,3-b]pyridine derivatives as Bruton's Tyrosine Kinase (BTK) inhibitors have revealed crucial hydrogen bonds and hydrophobic contacts within the kinase active site. japsonline.com

Interaction TypePotential Functional Groups InvolvedTypical Interacting Amino Acid Residues
Hydrogen Bond-NH2, Pyridine-NAsp, Glu, Ser, Thr, Gln, Asn, His
Halogen Bond-BrBackbone C=O, Asp, Glu, Ser, Thr
Hydrophobic/π-π StackingPyridine RingPhe, Tyr, Trp, Leu, Val, Ile, Ala
Cation-πPyridine RingLys, Arg

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and the energy barriers between them. nih.gov This exploration of the molecule's potential energy surface is known as mapping its energy landscape. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Investigations

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). beilstein-journals.orgnih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. rsc.org

A typical QSAR study involves several steps:

Data Set Preparation : A series of structurally related compounds with experimentally measured biological activity is collected.

Descriptor Calculation : A large number of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. mdpi.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed activity. japsonline.combenthamdirect.com

Model Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). mdpi.commdpi.com

For a series of this compound analogues, a QSAR model could predict their potential inhibitory activity against a specific target. Descriptors relevant to such a model would likely capture variations in lipophilicity (e.g., LogP), electronic effects of substituents (e.g., Hammett constants, atomic charges), and molecular shape (e.g., topological indices). mdpi.commdpi.com QSPR models could similarly be used to predict properties like solubility or adsorption. beilstein-journals.org

Descriptor ClassExample DescriptorsProperty Encoded
ElectronicHOMO/LUMO energies, Dipole Moment, Partial ChargesElectron distribution, polarizability, reactivity
Steric / GeometricalMolecular Weight, Molar Volume, Surface AreaSize and shape of the molecule
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity, ability to cross cell membranes
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity
Hydrogen BondingNumber of H-bond donors/acceptorsPotential for specific interactions

Predictive Modeling for Biological Activity

Computational and theoretical studies are pivotal in the modern drug discovery landscape, offering predictive insights into the potential biological activities of novel chemical entities. For this compound, a substituted cyanopyridine, predictive modeling serves as a powerful tool to hypothesize its interactions with biological targets and to guide further experimental validation. While specific predictive models exclusively for this compound are not extensively documented in publicly available research, the methodologies applied to structurally similar nicotinonitrile derivatives provide a clear framework for how such an investigation would be conducted.

The foundation of predictive modeling for biological activity lies in the principle of structure-activity relationship (SAR), where the biological effect of a compound is correlated with its molecular structure. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are frequently employed. In a typical QSAR study for a compound like this compound, a dataset of related molecules with known biological activities would be used to develop a statistical model. This model would mathematically relate the variations in biological activity to the differences in the physicochemical properties (descriptors) of the molecules.

Key molecular descriptors that would be calculated for this compound and its analogs in a predictive model include:

Electronic Properties: Parameters such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is particularly important as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Steric Properties: Molecular weight, volume, and surface area are fundamental steric descriptors that influence how the molecule fits into the binding site of a biological target.

Hydrophobic Properties: The partition coefficient (logP) is a crucial descriptor that predicts the molecule's distribution between aqueous and lipid environments, which is critical for its pharmacokinetic profile.

Pharmacophore modeling is another predictive approach that could be applied to this compound. This method involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a specific biological activity. By creating a pharmacophore model based on known active compounds, it is possible to screen for new molecules, such as this compound, that fit the model and are therefore likely to exhibit the desired activity. For instance, studies on related 2-aminonicotinonitrile derivatives have utilized pharmacophore models to design antagonists for specific receptors. acs.org

Molecular DescriptorHypothetical ValueSignificance in Predictive Modeling
Molecular Weight212.04 g/mol Influences solubility, permeability, and binding.
LogP1.85Predicts hydrophobicity and membrane permeability.
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability.
Dipole Moment4.2 DInfluences intermolecular interactions and solubility.

Correlation with Spectroscopic and Reactivity Profiles

Theoretical calculations are instrumental in complementing and interpreting experimental data, particularly spectroscopic and reactivity profiles. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict and analyze its structural and electronic properties, which in turn correlate with its observed spectroscopic characteristics and chemical behavior.

DFT calculations allow for the optimization of the molecular geometry of this compound in the gas phase or in different solvent environments. From the optimized geometry, various properties can be calculated. For example, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra. This correlation helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching vibrations of the amino (-NH2), cyano (-CN), and carbon-bromine (C-Br) bonds.

Similarly, theoretical calculations can predict the electronic transitions of the molecule. Time-Dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which can then be correlated with the experimental UV-Vis absorption spectrum. This provides insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, within the molecule.

In terms of reactivity, computational studies can provide valuable information about the molecule's electrophilic and nucleophilic sites. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can highlight regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). For this compound, the amino group and the nitrogen atom of the pyridine ring are expected to be nucleophilic centers, while the carbon atom of the cyano group and the carbon atom attached to the bromine are potential electrophilic sites.

The energies of the frontier molecular orbitals (HOMO and LUMO) are also key indicators of reactivity. A lower HOMO-LUMO gap generally suggests higher reactivity. These theoretical reactivity descriptors can be correlated with experimental observations of the chemical behavior of this compound in various reactions.

The table below provides a hypothetical correlation between theoretical calculations and expected experimental data for this compound, based on general principles and studies of similar molecules.

Theoretical CalculationPredicted OutcomeCorrelation with Experimental Data
DFT Geometry OptimizationBond lengths, bond angles, and dihedral angles.Provides a basis for understanding the molecule's 3D structure, which influences its packing in a crystal and its interaction with other molecules.
Vibrational Frequency AnalysisPredicted IR and Raman active vibrational modes.Aids in the interpretation of experimental IR and Raman spectra, allowing for the assignment of specific spectral bands to functional groups.
TD-DFT CalculationsElectronic transition energies and wavelengths.Correlates with the absorption maxima observed in the experimental UV-Vis spectrum.
Molecular Electrostatic Potential (MEP)Maps of electron density distribution.Predicts the sites for electrophilic and nucleophilic attack, correlating with observed chemical reactivity.
Frontier Molecular Orbital AnalysisHOMO-LUMO energy gap and orbital distributions.Provides a theoretical basis for the molecule's reactivity, stability, and electronic properties.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The future synthesis of 2-Amino-6-bromonicotinonitrile and its derivatives is increasingly steering towards green and sustainable chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic routes often involve harsh conditions, hazardous reagents, and lengthy reaction times. Emerging research focuses on adopting eco-friendly alternatives.

Key sustainable approaches include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, often from hours to minutes, while increasing product yields for various pyridine (B92270) and aminopyrimidine derivatives. Applying microwave irradiation to the synthesis of this compound could lead to more energy-efficient and rapid production.

Green Catalysts: The use of novel catalysts, such as ionic liquids or iron-based catalysts, offers a sustainable alternative to conventional methods. These catalysts can be recycled and often operate under milder conditions, reducing waste and energy consumption.

Solvent-Free and Aqueous Reactions: Conducting reactions in water or without any solvent (neat conditions) is a cornerstone of green chemistry. Developing such protocols for this compound would eliminate the need for volatile and often toxic organic solvents.

Multicomponent Reactions (MCRs): One-pot reactions where multiple starting materials react to form a complex product are highly efficient. Designing MCRs for this compound derivatives would streamline synthesis, reduce waste, and improve atom economy.

These sustainable strategies are pivotal for the environmentally responsible production of this compound-based compounds for both research and industrial applications.

Expansion of Biological Applications and Therapeutic Potential

The nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore present in several marketed drugs and clinically significant molecules. Derivatives of this structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This foundational knowledge provides a strong rationale for the future exploration of this compound in drug discovery.

Emerging research is likely to focus on the following areas:

Anticancer Drug Discovery: Nicotinonitrile derivatives have been identified as potent anticancer agents, acting through mechanisms such as kinase inhibition and the induction of apoptosis. Specifically, novel 2-aminonicotinonitrile derivatives have been discovered as autophagy enhancers, a process crucial in cancer cell survival and death, demonstrating antiproliferative activity in cancer cell lines. The this compound core can be systematically modified to develop new selective and potent anticancer therapeutics.

Kinase Inhibitors: The pyridine ring is a core component of many kinase inhibitors used in oncology. The this compound scaffold can be used to design new inhibitors targeting specific kinases involved in cell proliferation and signaling pathways.

Antimicrobial Agents: With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics. The pyridine nucleus is known for its antibacterial and antifungal properties, and derivatives of this compound could be developed into novel agents to combat resistant pathogens.

Scaffold for Hybrid Molecules: A promising strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores to target multiple biological pathways. The versatile structure of this compound makes it an ideal starting point for creating such multi-target agents.

The table below summarizes the potential therapeutic applications based on the biological activities of related nicotinonitrile derivatives.

Biological ActivityTherapeutic AreaResearch Findings
Antiproliferative OncologyDerivatives inhibit cancer cell growth and induce apoptosis.
Autophagy Induction Oncology, Neurodegenerative Diseases2-aminonicotinonitrile derivatives can enhance autophagy, showing potential against cancer.
Kinase Inhibition Oncology, Inflammatory DiseasesThe scaffold is suitable for designing inhibitors of key enzymes like tyrosine kinases.
Antimicrobial Infectious DiseasesNicotinonitrile-coumarin hybrids show potent activity against various bacterial strains.
Anti-inflammatory Inflammatory DisordersThe nicotinonitrile nucleus is associated with anti-inflammatory properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize chemical synthesis and drug discovery. These computational tools can process vast datasets to predict molecular properties, design novel compounds, and optimize synthetic routes, thereby accelerating the research and development pipeline.

For this compound, AI and ML can be applied in several ways:

Predictive Modeling for Biological Activity: ML algorithms can be trained on existing data of similar compounds to predict the potential biological activities of novel this compound derivatives. This allows researchers to prioritize the synthesis of molecules with the highest probability of being active against a specific biological target, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose efficient and novel synthetic routes for complex derivatives of this compound. These programs analyze known chemical reactions to suggest the most viable pathways, which can then be refined by chemists. This approach can help in discovering more sustainable and cost-effective synthetic methods.

Virtual Screening: Computational methods can screen large virtual libraries of compounds derived from the this compound core against specific protein targets. This helps in identifying promising initial "hits" for a drug discovery program without the need for extensive initial laboratory screening.

Advanced Functional Material Design based on this compound Scaffolds

Beyond its biomedical potential, the this compound scaffold holds promise for the development of advanced functional materials. The electronic properties and rigid structure of the pyridine ring, combined with the specific functional groups, make it an attractive candidate for applications in materials science.

Future research in this area may include:

Organic Electronics: Pyridine-based molecules are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The photophysical properties of this compound derivatives could be tuned by chemical modification to create new materials with specific absorption and emission characteristics.

Fluorescent Sensors: The fluorescence of certain nicotinonitrile derivatives can change in the presence of specific ions or molecules. This property can be harnessed to design highly sensitive and selective fluorescent sensors for environmental monitoring or biological imaging.

Nonlinear Optical (NLO) Materials: Some nicotinonitrile derivatives have been investigated for their potential in nonlinear optics, which has applications in telecommunications and optical data processing. The unique electronic structure of the this compound core makes it a candidate for designing new NLO materials.

The exploration of these material science applications represents a growing and exciting frontier for compounds based on the this compound structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-6-bromonicotinonitrile, and how can bromination efficiency be improved?

  • Methodological Answer : Bromination of the nicotinonitrile scaffold typically employs N-bromosuccinimide (NBS) in solvents like acetonitrile or DMF. For 6-position selectivity, electronic directing groups (e.g., amino or nitrile) guide bromine addition. Reaction monitoring via TLC (using ethyl acetate/hexane, 1:1) ensures completion. Optimize temperature (60–80°C) and stoichiometry (1.1–1.2 eq NBS) to minimize di-brominated byproducts .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–40%) effectively separates the product from unreacted starting materials. Recrystallization in ethanol/water (7:3 ratio) enhances purity (>95%). Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify the bromine substitution pattern and nitrile/amine functionalities. IR spectroscopy confirms nitrile (C≡N stretch ~2200 cm1^{-1}). Mass spectrometry (ESI-MS) provides molecular weight validation. Purity is assessed via HPLC (>98% area under the curve) .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of bromination in nicotinonitrile derivatives?

  • Methodological Answer : The amino group at position 2 acts as an electron-donating group, directing bromine to the para position (C6) via resonance stabilization. Computational studies (DFT calculations) can map charge distribution to predict regioselectivity. Experimentally, substituent effects are tested by synthesizing analogs with methyl or methoxy groups and comparing bromination outcomes .

Q. How can researchers resolve contradictions in bromination yields reported across studies?

  • Methodological Answer : Contradictions often arise from solvent polarity (e.g., DMF vs. acetonitrile) or trace moisture. Replicate experiments under anhydrous conditions with rigorous drying of reagents. Compare kinetic data (reaction progress via 1H^1H-NMR) to identify rate-limiting steps. Meta-analyses of published protocols (e.g., NBS vs. Br2_2) clarify optimal conditions .

Q. What role does this compound play in medicinal chemistry, particularly in protease inhibitor design?

  • Methodological Answer : The nitrile group can act as a covalent warhead, binding catalytic residues in proteases (e.g., SARS-CoV-2 Mpro^\text{pro}). Molecular docking studies (AutoDock Vina) assess binding affinity. Synthesize analogs with varied substituents to explore structure-activity relationships (SAR) against target enzymes .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis/purification to avoid inhalation of nitrile vapors. Wear nitrile gloves and safety goggles. In case of exposure, administer amyl nitrite (if cyanide release is suspected) and seek immediate medical attention. Store the compound in airtight containers under inert gas (N2_2) to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.